molecular formula C14H14F2N2O2 B2761889 N-(1-cyano-1-cyclopropylethyl)-2-(2,4-difluorophenoxy)acetamide CAS No. 1209438-77-6

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-difluorophenoxy)acetamide

Cat. No. B2761889
CAS RN: 1209438-77-6
M. Wt: 280.275
InChI Key: ITVXERXVBNSQOM-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-difluorophenoxy)acetamide, commonly known as CCPA, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. CCPA is a synthetic compound that belongs to the family of amides and is known for its unique properties and mechanism of action.

Mechanism of Action

CCPA acts as a modulator of certain ion channels in the body, specifically the GABA-A receptor and the glycine receptor. It binds to these receptors and enhances their activity, leading to the inhibition of neuronal activity and the reduction of pain and inflammation.
Biochemical and Physiological Effects:
CCPA has been shown to have a range of biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of neuronal activity, and the enhancement of cognitive function. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

CCPA has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to easily cross the blood-brain barrier. However, it also has limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on CCPA, including the development of new drugs for the treatment of neurological disorders, the investigation of its potential as an anti-inflammatory agent, and the exploration of its antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of CCPA and its potential applications in various fields of scientific research.

Synthesis Methods

CCPA is synthesized through a multi-step process that involves the reaction of 2,4-difluoroanisole with ethyl cyanoacetate in the presence of a base catalyst. This reaction results in the formation of ethyl 2-(2,4-difluorophenoxy)acetate, which is then converted into CCPA through a series of chemical reactions.

Scientific Research Applications

CCPA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. CCPA has also been studied for its potential applications in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain, leading to the development of new treatments for neurological disorders.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-difluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(15)6-11(12)16/h4-6,9H,2-3,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVXERXVBNSQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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